molecular formula C16H19NO4 B2868053 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)furan-2-carboxamide CAS No. 1396847-80-5

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)furan-2-carboxamide

Cat. No. B2868053
CAS RN: 1396847-80-5
M. Wt: 289.331
InChI Key: WVMOGXFNGFOILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a furan-2-carboxamide derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Carboxamide is an organic compound that contains a carbonyl (C=O) group attached to an amine group. The general formula for carboxamides is R-CO-NR’R’‘, where R, R’, and R’’ can be a variety of atoms and groups of atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques can provide information about the types of bonds present in the molecule and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as Povarov cycloaddition and N-furoylation .

Scientific Research Applications

Bioactivity and Synthesis of Furan Derivatives

Furan derivatives, including compounds structurally related to N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)furan-2-carboxamide, have been explored for their potential bioactivities. For instance, furan-2-carboxylic acids derived from natural sources have shown anti-tobacco mosaic virus activities and moderate to weak inhibitory activities against certain human tumor cell lines (Wu et al., 2018). This suggests that structurally similar compounds could also possess significant biological properties worthy of further investigation.

Metal Complexes and Biological Activity

Research into the synthesis of metal complexes using heterocyclic Schiff bases, which are structurally related to furan derivatives, has shown that these complexes can exhibit biological activity against various bacterial strains (Ahmed et al., 2013). The study of such complexes could provide insights into the development of new antimicrobial agents.

Antiprotozoal Agents

Compounds with furan derivatives as core structures have been synthesized and evaluated for their antiprotozoal activities, showing strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens (Ismail et al., 2004). This indicates the potential of furan-based compounds in the development of new treatments for protozoal infections.

Synthesis and Anti-Bacterial Activities

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been investigated for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria (Siddiqa et al., 2022). This research underscores the importance of furan derivatives in addressing the challenge of antibiotic resistance.

Palladium-Catalyzed Condensation Reactions

Palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones to form multisubstituted furans has been demonstrated, showcasing a method for the synthesis of complex furan derivatives (Lu et al., 2014). This synthetic approach could be applied to the production of compounds similar to this compound.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some compounds with similar structures are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(19,10-12-5-7-13(20-2)8-6-12)11-17-15(18)14-4-3-9-21-14/h3-9,19H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMOGXFNGFOILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.